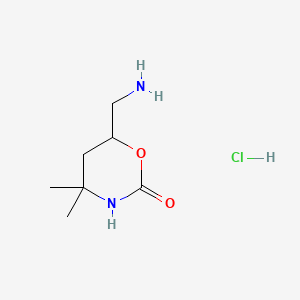
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride is a chemical compound that belongs to the class of oxazinanones. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a dimethyl-substituted oxazinanone ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride typically involves the reaction of 4,4-dimethyl-1,3-oxazinan-2-one with formaldehyde and an amine source under acidic conditions. The reaction proceeds through a Mannich-type reaction, where the aminomethyl group is introduced into the oxazinanone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazinanone ring to its corresponding alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxazinanone derivatives.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also participate in enzyme-catalyzed reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one
- 4,4-Dimethyl-1,3-oxazinan-2-one
- 6-(Hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one
Comparison: 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential biological activity compared to its analogs. The hydrochloride form also improves its solubility, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C7H15ClN2O2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-7(2)3-5(4-8)11-6(10)9-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H |
Clave InChI |
DSJOPVWZXXGPSE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OC(=O)N1)CN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)








![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)


